alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid
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Overview
Description
Alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a trimethoxyphenyl group and an acetic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a series of reactions including alkylation, oxidation, and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products
Scientific Research Applications
Alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Alpha-Methyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid can be compared with other similar compounds such as:
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Trimethoxyphenyl Compounds: Molecules containing the trimethoxyphenyl group but different core structures.
Acetic Acid Derivatives: Compounds with acetic acid moieties but different aromatic or heterocyclic cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
83408-92-8 |
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Molecular Formula |
C20H20N2O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H20N2O6/c1-11(20(24)25)22-18(21-14-8-6-5-7-13(14)19(22)23)12-9-15(26-2)17(28-4)16(10-12)27-3/h5-11H,1-4H3,(H,24,25) |
InChI Key |
GVIKEMGNQFXRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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